Technical Monograph: 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride
Technical Monograph: 2-Amino-N-(tert-butyl)-2-methylpropanamide Hydrochloride
This guide details the chemical identity, synthetic utility, and structural biology applications of 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride (also known as H-Aib-NH-tBu · HCl ).
Structural Constraints & Steric Shielding in Peptidomimetic Design
Executive Summary
2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride is a specialized amino acid derivative serving as a critical building block in modern drug discovery. It combines the conformational rigidity of
This compound is primarily employed to:
-
Induce Helicity: The gem-dimethyl group restricts backbone torsion angles (
), forcing peptides into stable -helical or -helical conformations. -
Prevent Proteolysis: The bulky C-terminal tert-butyl group creates a "steric shield," rendering the peptide terminus widely resistant to carboxypeptidases.
-
Enhance Bioavailability: The high lipophilicity of the tert-butyl group improves membrane permeability for peptide-based therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Specification |
| IUPAC Name | 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride |
| Common Synonyms | H-Aib-NH-tBu · HCl; |
| CAS Number | 1220037-14-8 |
| Molecular Formula | |
| Molecular Weight | 194.70 g/mol (Salt); 158.24 g/mol (Free Base) |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Hygroscopicity | Moderate; requires desiccated storage. |
Structural Biology: The "Aib-tBu" Effect
The utility of this compound stems from two synergistic chemical principles: the Thorpe-Ingold Effect and Steric Occlusion .
The Thorpe-Ingold Effect (Gem-Dimethyl Constraint)
The central carbon (
-
Consequence: The backbone is energetically forced into a narrow region (
), which nucleates helical turns. -
Application: Researchers use this unit to "lock" flexible peptides into their bioactive conformation, increasing affinity for receptors (e.g., GPCRs).
Steric Occlusion (tert-Butyl Cap)
The tert-butyl group is one of the bulkiest hydrophobic caps available.
-
Metabolic Stability: It physically blocks the active sites of proteolytic enzymes (carboxypeptidases), significantly extending the plasma half-life of peptide drugs.
Visualizing the Mechanism
The following diagram illustrates the conformational restriction and synthetic logic.
Figure 1: Mechanistic impact of the Aib core and tert-butyl cap on peptide structure and stability.
Synthetic Protocol: Preparation of H-Aib-NH-tBu · HCl
Challenge: The steric hindrance of the Aib residue makes standard amide coupling difficult. Conventional reagents (EDC/NHS) often fail or give low yields. Solution: Use of highly reactive coupling agents (HATU) or mixed anhydrides is required.
Reagents & Materials
-
Starting Material: Boc-Aib-OH (N-tert-butoxycarbonyl-2-methylalanine).
-
Amine: tert-Butylamine (excess).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection: 4M HCl in Dioxane.
Step-by-Step Workflow
Stage 1: Amide Coupling (Boc-Aib-NH-tBu)
-
Dissolution: Dissolve Boc-Aib-OH (10 mmol) in dry DMF (30 mL) under nitrogen atmosphere.
-
Activation: Add DIPEA (22 mmol) followed by HATU (11 mmol). Stir at
C for 15 minutes. Note: The solution typically turns yellow. -
Addition: Add tert-Butylamine (15 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute with EtOAc (100 mL). Wash successively with 1M KHSO
(x2), Sat. NaHCO (x2), and Brine. -
Drying: Dry organic layer over MgSO
, filter, and concentrate in vacuo. -
Result: Crude Boc-Aib-NH-tBu (usually a white solid).
Stage 2: Deprotection (H-Aib-NH-tBu · HCl)
-
Solvation: Dissolve the crude Boc-intermediate in minimal dry CH
Cl (5 mL). -
Acidolysis: Add 4M HCl in Dioxane (20 mL) at
C. -
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of Boc-protected spot).
-
Precipitation: Concentrate the solvent to ~5 mL. Add cold Diethyl Ether (50 mL) to precipitate the hydrochloride salt.
-
Filtration: Filter the white precipitate, wash with cold ether, and dry under high vacuum.
-
Yield: Typically >85% overall.
Synthetic Pathway Diagram
Figure 2: Optimized synthetic route for high-yield production of the target hydrochloride salt.
Applications in Drug Development[4]
Peptidomimetics & Foldamers
This compound is a staple in "Foldamer" research—synthetic oligomers that mimic the secondary structure of proteins.
-
Usage: It is inserted into peptide sequences to force a turn.
-
Example: In the design of antimicrobial peptides (AMPs), replacing natural amino acids with Aib-tBu analogues can maintain potency while eliminating susceptibility to serum proteases.
C-Terminal Capping
In solid-phase peptide synthesis (SPPS), free C-termini are often undesirable due to charge interactions.
-
Protocol: The H-Aib-NH-tBu unit is often pre-synthesized (as described above) and then coupled to the C-terminus of a growing peptide chain in solution phase, or the peptide is built off this unit if attached to a specialized linker (though solution phase coupling is more common for this specific bulky cap).
Handling, Safety & Storage
Safety Profile (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen/Argon) if possible, or in a tightly sealed desiccator.
-
Stability: Stable for >2 years if kept dry and cool.
References
-
Toniolo, C., et al. (2001). Control of peptide conformation by the alpha,alpha-disubstituted glycine residue Aib.Biopolymers .
-
Clayden, J. (2009). The Thorpe–Ingold effect in organolithium chemistry.Chemical Society Reviews .
-
Albericio, F., & Bomer, J. M. (2011). Solid-Phase Synthesis of Peptides Containing Difficult Sequences.Organic Process Research & Development .
-
PubChem Compound Summary. (2024). 2-Amino-N-(tert-butyl)-2-methylpropanamide hydrochloride.National Center for Biotechnology Information .
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.Journal of the American Chemical Society .
